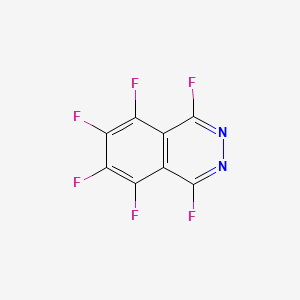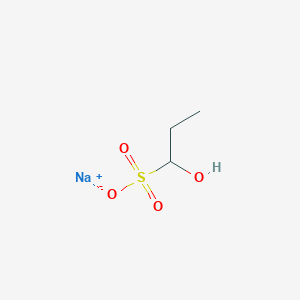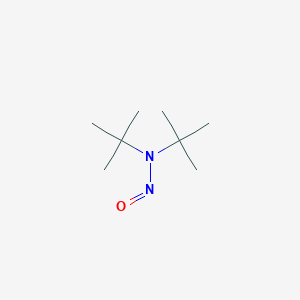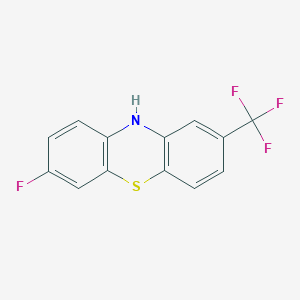
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine: is a fluorinated derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of fluorine atoms into the phenothiazine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with a phenothiazine derivative under specific conditions. For example, the reaction of 2-chloro-10H-phenothiazine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process typically requires optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Functionalized phenothiazine derivatives with different substituents replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Fluorinated phenothiazine derivatives have shown promise in treating various medical conditions, including psychiatric disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)phenothiazine: Another fluorinated phenothiazine derivative with similar properties.
7-Fluoro-10H-phenothiazine: Lacks the trifluoromethyl group but shares the fluorine substitution on the phenothiazine core.
2-Fluoro-10H-phenothiazine: Contains a single fluorine atom, offering different reactivity and properties.
Uniqueness: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
55389-09-8 |
|---|---|
Molekularformel |
C13H7F4NS |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
7-fluoro-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H7F4NS/c14-8-2-3-9-12(6-8)19-11-4-1-7(13(15,16)17)5-10(11)18-9/h1-6,18H |
InChI-Schlüssel |
XQIZALGIBGKHPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

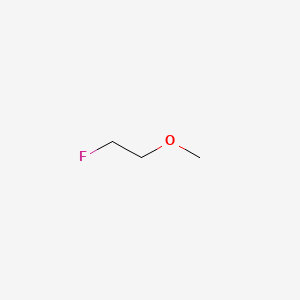
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
